molecular formula C4H3ClN2O2 B12907299 (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride

(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride

Cat. No.: B12907299
M. Wt: 146.53 g/mol
InChI Key: GJODADTUHMTPDI-XQRVVYSFSA-N
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Description

(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride is a chemical compound known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride typically involves the reaction of isoxazole derivatives with carbimidoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbimidoyl chloride group can be reduced to form amines.

    Substitution: The chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biomolecules, while the carbimidoyl chloride group can undergo nucleophilic attack, leading to covalent modifications. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Carbimidoyl chloride derivatives: Compounds with the carbimidoyl chloride group attached to different core structures.

    Hydroxy-substituted compounds: Molecules with hydroxy groups in different positions or attached to different rings.

Uniqueness

(Z)-N-Hydroxyisoxazole-3-carbimidoyl chloride stands out due to its combination of functional groups, which confer unique reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

IUPAC Name

(3Z)-N-hydroxy-1,2-oxazole-3-carboximidoyl chloride

InChI

InChI=1S/C4H3ClN2O2/c5-4(6-8)3-1-2-9-7-3/h1-2,8H/b6-4-

InChI Key

GJODADTUHMTPDI-XQRVVYSFSA-N

Isomeric SMILES

C1=CON=C1/C(=N/O)/Cl

Canonical SMILES

C1=CON=C1C(=NO)Cl

Origin of Product

United States

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